molecular formula C19H30N2O2 B2405814 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946209-96-7

4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2405814
CAS No.: 946209-96-7
M. Wt: 318.461
InChI Key: ANUPCJQZMPWJBU-UHFFFAOYSA-N
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Description

4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a piperidine moiety, allows for diverse applications ranging from drug discovery to materials science.

Preparation Methods

The synthesis of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.

    Industry: The compound’s unique properties make it useful in materials science and the development of new materials.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-isopropoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can be compared with other piperidine derivatives, such as N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide . While both compounds share a piperidine moiety, their unique substituents confer different properties and applications. The presence of the isopropoxy group in this compound distinguishes it from similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

4-propan-2-yloxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14(2)21-11-9-16(10-12-21)13-20-19(22)17-5-7-18(8-6-17)23-15(3)4/h5-8,14-16H,9-13H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUPCJQZMPWJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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